(R)-N-Hydroxy-1'-(oxetan-3-ylmethyl)-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxamide
Description
Chemical Identity and Nomenclature
The compound this compound is systematically defined by its International Union of Pure and Applied Chemistry (IUPAC) name, which delineates its spirocyclic framework and functional groups. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 2028327-79-7 | |
| Molecular Formula | C₁₉H₂₄N₂O₄ | |
| Molecular Weight | 344.41 g/mol | |
| SMILES Notation | O=C(NO)C1=CC2=C(C=C1)C[C@]3(CC2)C(N(CCC3)COC4COC4)=O |
The spirocyclic core arises from the fusion of a naphthalene-derived tetracyclic system with a piperidine ring at position 2, while the oxetan-3-ylmethyl group is appended to the piperidine nitrogen. The (R)-configuration at the stereocenter ensures enantiomeric specificity, critical for molecular interactions.
Historical Context of Spirocyclic Piperidine Derivatives
Spirocyclic piperidines have emerged as privileged scaffolds in medicinal chemistry due to their conformational rigidity and ability to modulate biological targets. Early examples, such as 3,4-dihydro-2H-spiro[naphthalene-1,4'-piperidine] hydrochloride (CAS 95195-98-5), demonstrated the utility of spiro systems in enhancing binding affinity and metabolic stability. The incorporation of ketone functionalities, as seen in 2'-oxo-1'-phenyl derivatives (CAS 2028327-65-1), further expanded their application in kinase inhibition and protease modulation.
The evolution toward asymmetric synthesis enabled access to enantiopure variants like the title compound. For instance, 1'-methyl-3,4-dihydro-2H-spiro[naphthalene-1,2'-piperidine] (CAS 125364-50-3) highlighted the role of stereochemistry in optimizing pharmacokinetic profiles. These advancements laid the groundwork for integrating heterocyclic moieties such as oxetanes into spirocyclic architectures.
Significance of Oxetane Functionality in Medicinal Chemistry
Oxetanes, four-membered oxygen-containing rings, have gained prominence as bioisosteres for carbonyl groups and tert-butyl moieties. Their incorporation into drug candidates improves aqueous solubility and metabolic stability while reducing lipophilicity. In the title compound, the oxetan-3-ylmethyl group serves dual roles:
- Conformational Restriction : The oxetane's puckered geometry preorganizes the molecule for target engagement, as demonstrated in spirocyclic derivatives of γ-aminobutyric acid (GABA) analogs.
- Hydrogen-Bonding Capacity : The ether oxygen participates in hydrogen-bonding interactions with enzymatic active sites, enhancing binding affinity. This property is exemplified in oxetane-containing kinase inhibitors.
Recent synthetic breakthroughs, such as the gram-scale production of 3,3-disubstituted oxetanes, have facilitated their integration into complex frameworks like spirocyclic piperidines. The compound’s oxetane moiety, synthesized via nucleophilic substitution or ring-closing metathesis, underscores the convergence of synthetic methodology and rational drug design.
Table 1: Comparative Analysis of Spirocyclic Piperidine Derivatives
| Compound | CAS Number | Key Feature | Application |
|------------------------------------|---------------|---------------------------------|---------------------------------|
| Title Compound | 2028327-79-7 | Oxetan-3-ylmethyl group | Undisclosed (Research phase) |
| 3,4-Dihydro-2H-spiro[naphthalene-1,4'-piperidine] HCl | 95195-98-5 | Basic spirocyclic framework | Neurological target modulation |
| 1'-Methyl-3,4-dihydro-2H-spiro[naphthalene-1,2'-piperidine] | 125364-50-3 | Methyl substituent | Metabolic stability studies |
Properties
Molecular Formula |
C19H24N2O4 |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
(6R)-N-hydroxy-1'-(oxetan-3-ylmethyl)-2'-oxospiro[7,8-dihydro-5H-naphthalene-6,3'-piperidine]-2-carboxamide |
InChI |
InChI=1S/C19H24N2O4/c22-17(20-24)15-2-3-16-9-19(6-4-14(16)8-15)5-1-7-21(18(19)23)10-13-11-25-12-13/h2-3,8,13,24H,1,4-7,9-12H2,(H,20,22)/t19-/m0/s1 |
InChI Key |
LBOBEQPESNSPDS-IBGZPJMESA-N |
Isomeric SMILES |
C1C[C@@]2(CCC3=C(C2)C=CC(=C3)C(=O)NO)C(=O)N(C1)CC4COC4 |
Canonical SMILES |
C1CC2(CCC3=C(C2)C=CC(=C3)C(=O)NO)C(=O)N(C1)CC4COC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-Hydroxy-1’-(oxetan-3-ylmethyl)-2’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the oxetane ring through intramolecular cyclization reactions. For instance, the oxetane ring can be synthesized via the Paternò–Büchi reaction, which involves the photochemical [2+2] cycloaddition of an alkene with a carbonyl compound .
The naphthalene and piperidine rings are often introduced through separate synthetic steps, involving Friedel-Crafts acylation and reductive amination reactions, respectively.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for photochemical reactions and high-throughput screening for optimizing reaction conditions. The use of catalysts and automated systems can significantly enhance the efficiency and yield of the synthesis .
Chemical Reactions Analysis
Types of Reactions
®-N-Hydroxy-1’-(oxetan-3-ylmethyl)-2’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and oxetane moieties.
Common Reagents and Conditions
Oxidation: Peroxy acids, transition metal oxides.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, such as hydroxylated, aminated, or thiolated compounds .
Scientific Research Applications
Chemistry
In chemistry, ®-N-Hydroxy-1’-(oxetan-3-ylmethyl)-2’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxamide is used as a building block for the synthesis of more complex molecules.
Biology
In biology, this compound is studied for its potential biological activities. The presence of the oxetane ring and the spirocyclic structure can impart unique biological properties, making it a candidate for drug discovery and development .
Medicine
In medicine, ®-N-Hydroxy-1’-(oxetan-3-ylmethyl)-2’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxamide is investigated for its potential therapeutic applications. Its ability to interact with various biological targets makes it a promising lead compound for the development of new drugs .
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its complex structure allows for the design of materials with specific functionalities, such as improved mechanical strength or enhanced chemical resistance .
Mechanism of Action
The mechanism of action of ®-N-Hydroxy-1’-(oxetan-3-ylmethyl)-2’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxamide involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. The naphthalene and piperidine rings can also participate in various binding interactions with proteins and enzymes, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Structural Analogs from Published Literature
3′-Methyl-2-oxo-1′,5′-diphenyl-1′,7′-dihydrospiro[indoline-3,4′-pyrazolo[3,4-b]pyridine]-6′-carboxylic Acid ()
This spiro compound shares a fused heterocyclic system but differs in key aspects:
Key Differences :
- The hydroxamic acid group in the target compound improves metal-binding capacity compared to the carboxylic acid analog, favoring enzyme inhibition .
- The oxetane substituent enhances solubility and metabolic stability over methyl/phenyl groups, which are prone to oxidative metabolism .
Nitroaniline Derivatives ()
While unrelated in structure, nitroanilines (e.g., 2-Nitroaniline, 4-Nitroaniline) highlight the importance of functional group placement. For instance:
- Nitro groups confer electrophilicity, enabling covalent interactions with biological targets.
- In contrast, the hydroxamic acid in the target compound enables reversible coordination to zinc ions in enzymes like HDACs.
Physicochemical and Pharmacokinetic Profiles
The table below extrapolates properties based on structural analogs and solvent data ():
Biological Activity
(R)-N-Hydroxy-1'-(oxetan-3-ylmethyl)-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxamide is a complex organic compound notable for its unique spirocyclic structure, which incorporates an oxetane ring, a naphthalene moiety, and a piperidine ring. This structural diversity positions it as a significant subject of interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Structural Characteristics
The molecular formula of this compound is with a molecular weight of 344.41 g/mol. The compound's IUPAC name is (6R)-N-hydroxy-1'-(oxetan-3-ylmethyl)-2'-oxospiro[7,8-dihydro-5H-naphthalene-6,3'-piperidine]-2-carboxamide. The presence of diverse functional groups allows for various interactions within biological systems.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:
- Ring-opening Reactions : The oxetane ring can undergo ring-opening reactions that generate reactive intermediates capable of interacting with proteins and enzymes.
- Binding Affinity : The naphthalene and piperidine rings contribute to the compound's binding affinity and specificity towards various biological receptors, potentially leading to enzyme inhibition or modulation of receptor activity.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Enzyme Modulation
Studies have shown that this compound can modulate enzyme activity by binding to active sites or allosteric sites on target proteins. For instance:
- Inhibition of Trypsin : It has been reported to inhibit trypsin activity in vitro, demonstrating potential as a therapeutic agent against diseases where trypsin plays a role .
Anticancer Activity
In vitro studies suggest that the compound may exhibit anticancer properties:
- Cell Viability Studies : Testing on breast cancer MCF7 and hepatoma HepG2 cells showed modest inhibition of cell viability, indicating potential anticancer activity .
Comparative Analysis
To understand the uniqueness of (R)-N-Hydroxy-1'-(oxetan-3-ylmethyl)-2'-oxo compounds, here is a comparative table with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| (R)-N-Hydroxy-1'-(oxetan-3-ylmethyl)-2'-oxo... | Spirocyclic structure | Enantiomeric form may exhibit different biological activities |
| 5-Methoxy-N-(oxetan-3-yloxycarbonyl)indole | Contains an oxetane ring | Different core structure (indole vs. naphthalene) |
| 4-Amino-N-hydroxyphthalimide | Hydroxylamine derivative | Lacks spirocyclic structure but shares hydroxamic acid functionality |
Study 1: Interaction with Biological Macromolecules
Research conducted on the interactions between (R)-N-Hydroxy compounds and biological macromolecules indicated that they can significantly influence enzyme activity and receptor interactions. This study highlighted the compound's potential therapeutic outcomes through specific binding interactions .
Study 2: Antiviral Properties
Another investigation into small molecule inhibitors demonstrated that compounds with similar structures exhibited antiviral properties against norovirus using replicon systems. This suggests that (R)-N-Hydroxy derivatives could be explored for antiviral applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
